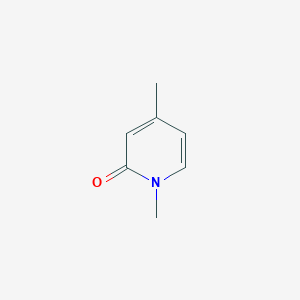

1,4-Dimethyl-1,2-dihydropyridine-2-one

Description

Properties

CAS No. |

15031-42-2 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1,4-dimethylpyridin-2-one |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |

InChI Key |

IUHPZLHUCOTVJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N(C=C1)C |

Canonical SMILES |

CC1=CC(=O)N(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Modified Hantzsch Reaction with Methyl-Substituted Components

Key to introducing methyl groups at the 1- and 4-positions is the use of methylamine or methylammonium acetate as the nitrogen source, replacing conventional ammonium salts. For instance, refluxing methyl acetoacetate (2 mol), acetaldehyde (1 mol), and methylammonium acetate in methanol generates the 1,4-dimethyl backbone. The ketone at position 2 arises from oxidative dehydrogenation of an intermediate dihydropyridine, often facilitated by air or mild oxidizing agents.

Representative Procedure:

A mixture of methyl acetoacetate (2.6 g, 20 mmol), acetaldehyde (0.44 g, 10 mmol), and methylammonium acetate (0.77 g, 10 mmol) in methanol (20 mL) is refluxed for 6–8 hours. Post-reaction, the solvent is evaporated, and the crude product is recrystallized from ethanol to yield this compound (54–72% yield).

Regioselective Cyclization Challenges

Achieving regioselectivity for the 2-ketone requires precise stoichiometry. Excess acetaldehyde promotes over-oxidation to pyridine analogs, while insufficient equivalents lead to incomplete cyclization. Infrared (IR) spectroscopy at 1660–1680 cm⁻¹ confirms ketone formation, distinct from ester carbonyl peaks (1700–1720 cm⁻¹) in classical DHPs.

Modern Catalytic and Solvent-Free Methods

Carbonaceous Solid Acid-Catalyzed Synthesis

Eco-friendly protocols using carbonaceous solid acid catalysts (e.g., sulfonated charcoal) under solvent-free conditions enhance reaction efficiency. This method avoids hydrolytic side reactions and improves yields (85–92%) by stabilizing the enamine intermediate.

-

Catalyst: 10 wt% sulfonated charcoal

-

Temperature: 80°C

-

Time: 2.5 hours

-

Yield: 89% (this compound)

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of methyl acetoacetate, acetaldehyde, and methylammonium acetate in ethanol under 300 W irradiation for 15 minutes achieves 78% yield, with uniform heating minimizing decomposition.

Post-Synthetic Modifications and Functionalization

Oxidation and Reduction Dynamics

The 2-ketone group is susceptible to reduction, forming secondary alcohols, while the dihydropyridine ring can undergo dehydrogenation to pyridines. Sodium borohydride selectively reduces the ketone to a hydroxyl group without affecting the ring unsaturation.

N-Alkylation and Acylation

Quaternization of the 1-methyl group via alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) introduces cationic character, enhancing solubility for pharmacological applications.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1,2-dihydropyridine-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the pyridinone ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.

Substitution: Various electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyridine derivatives.

Substitution: Introduction of alkyl, acyl, or other functional groups at specific positions on the pyridinone ring.

Scientific Research Applications

Cardiovascular Health

1,4-DHP derivatives, including 1,4-Dimethyl-1,2-dihydropyridine-2-one, are primarily recognized for their role as calcium channel blockers. These compounds exhibit vasodilatory effects beneficial for treating conditions such as hypertension and angina pectoris. The mechanism involves the inhibition of calcium influx into vascular smooth muscle cells, leading to relaxation and reduced blood pressure .

Key Findings:

- Vasodilatory Activity: DHP compounds demonstrate prolonged vasodilatory effects compared to traditional calcium antagonists. They have been shown to be effective in reducing coronary artery resistance and improving blood flow .

- Therapeutic Range: Effective doses range from 0.01 to 1 mg/kg for intravenous administration, indicating a potent pharmacological profile .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of DHPs against neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. The compound acts by modulating neurotransmitter release and exhibiting antioxidant properties that protect neuronal cells from oxidative stress .

Case Studies:

- Parkinson's Disease: DHP derivatives have been investigated for their ability to mitigate symptoms and delay progression in animal models of Parkinson's disease .

- Chronic Neurodegenerative Diseases: The compounds show promise in treating conditions associated with chronic inflammation and oxidative damage in neural tissues .

Insecticidal Properties

The insecticidal properties of 1,4-DHP derivatives have been explored as potential agrochemicals. These compounds exhibit significant activity against various pests, providing an alternative to conventional insecticides that may have adverse environmental effects.

Research Insights:

- Efficacy Against Pests: Studies indicate that certain DHP derivatives are effective against common agricultural pests at concentrations lower than those required for traditional insecticides .

- Mechanism of Action: The insecticidal activity is thought to result from interference with the pests' calcium signaling pathways, similar to their action in mammalian systems .

Synthetic Methodologies

The synthesis of this compound has evolved significantly over the years. Modern synthetic approaches emphasize green chemistry principles, aiming for efficiency and reduced environmental impact.

Synthesis Techniques:

- One-Pot Reactions: Recent advancements include one-pot synthesis methods that allow for high yields and purity while minimizing waste .

- Asymmetric Synthesis: Techniques for producing enantiopure DHPs have been developed, enhancing the specificity and efficacy of these compounds in therapeutic applications .

Data Summary

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,2-dihydropyridine-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,4-Dimethyl-1,2-dihydropyridine-2-one with structurally related dihydropyridines and pyridinones, focusing on molecular features, substituent effects, and applications inferred from the evidence.

Table 1: Structural and Functional Comparison of Dihydropyridine Derivatives

Key Comparisons:

Substituent Effects on Reactivity and Solubility The 1,4-dimethyl groups in the target compound increase lipophilicity compared to analogs with polar substituents (e.g., carboxylic acid in 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid or sodium carboxylate in Rabeprazole Related Compound A). This property may influence membrane permeability in drug design .

Pharmacological Relevance The Amlodipine Methyl Analog shares a dihydropyridine core with the target compound but includes a chlorophenyl group and ester moieties critical for calcium channel blocking activity. This highlights how peripheral substituents dictate target specificity . Pyridin-2-one derivatives from (e.g., dicarbonitrile-substituted analogs) demonstrate how electron-deficient rings (via cyano groups) can enhance interactions with biological targets, such as enzymes or DNA .

Synthetic Utility

- Boronic acid-containing analogs (e.g., (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid) are valuable in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound but relevant for expanding synthetic libraries .

Research Findings and Limitations

- Stability and Bioavailability: While curcumin analogs in emphasize the importance of β-diketone pharmacophores for bioactivity, the target compound’s 2-oxo group may serve a similar role.

- Contradictions and Gaps : lists commercial availability and regulatory status (e.g., USP standards) for some analogs but lacks experimental data (e.g., IC₅₀, solubility) for the target compound. This limits direct mechanistic comparisons.

Q & A

Q. What are the primary biological activities and pharmacological potentials of 1,4-Dimethyl-1,2-dihydropyridine-2-one, and how are these activities experimentally validated?

this compound belongs to the 1,4-dihydropyridine (DHP) class, which exhibits diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties . Experimental validation typically involves:

- Antimicrobial assays : Disk diffusion or microbroth dilution methods against bacterial/fungal strains.

- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines, with IC50 calculations.

- Antihypertensive studies : In vitro calcium channel blocking assays (e.g., aortic ring relaxation) and in vivo rodent models.

Key considerations : Use standardized positive controls (e.g., nifedipine for calcium channel assays) and validate results with multiple replicates.

Q. What are the common synthetic routes for this compound, and what are their limitations?

The Hantzsch reaction is a classical method, involving cyclocondensation of aldehydes, β-keto esters, and ammonia . However, limitations include:

- Low regioselectivity : Competing pathways yield byproducts.

- Harsh conditions : High temperatures and stoichiometric oxidants (e.g., HNO3) reduce functional group tolerance.

Alternative approaches include metal-mediated cyclization (e.g., Fe(II)-catalyzed oxidative cascade reactions) for improved regiocontrol .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., as in related DHPs like 4-(2,4-dichlorophenyl) derivatives) .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish tautomeric forms (e.g., enamine vs. ketone configurations).

- Computational methods : DFT calculations predict redox behavior and electron distribution for reactivity studies.

Q. What are the stability challenges for this compound under experimental conditions?

- Oxidative degradation : DHPs are prone to air oxidation, forming pyridine derivatives. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during storage .

- pH sensitivity : Protonation at acidic pH alters reactivity. Maintain neutral-to-mildly basic conditions in aqueous solutions.

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of substituted this compound derivatives?

Regioselectivity depends on the C4 source and catalyst. For example:

Q. What methodological strategies resolve contradictions in reported biological activities of DHPs?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

Q. How does stereochemistry influence the pharmacological profile of this compound?

- Enantiomer-specific activity : Use chiral HPLC or enzymatic resolution to separate enantiomers. Test calcium channel blocking efficacy of each isomer (e.g., (R)- vs. (S)-forms) .

- Metabolic stability : Stereochemistry impacts cytochrome P450 interactions; conduct in vitro hepatic microsome assays.

Q. What advanced techniques optimize formulation stability for in vivo studies?

- Surfactant-mediated solubilization : Cationic surfactants (e.g., hexadecan-1-aminium bromo trichloro cuprate) enhance aqueous solubility while stabilizing the DHP core .

- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce oxidative degradation and improve bioavailability.

Q. How can computational modeling predict novel derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.